molecular formula C9H9FN2 B572649 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-68-9

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572649
CAS No.: 1227268-68-9
M. Wt: 164.183
InChI Key: KYQXYUDSZXXGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry and drug discovery. Derivatives of this heterocyclic system are frequently investigated as potent and selective inhibitors of various therapeutic targets. Scientific literature has demonstrated that pyrrolo[2,3-b]pyridine-based compounds can be engineered to display significant activity against influenza virus replication by targeting the viral RNA-dependent RNA polymerase, specifically the PB2 subunit . Furthermore, this core structure is a versatile template in oncology research, with related compounds exhibiting potent inhibitory activity against key kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1) . The strategic incorporation of fluorine and methyl substituents, as in 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, is a common practice in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity through structure-activity relationship (SAR) studies . This makes the compound a highly valuable intermediate for researchers developing novel therapeutic agents in antiviral and anticancer fields.

Properties

IUPAC Name

5-fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-3-7-6(2)8(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQXYUDSZXXGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Intermediate Functionalization

In a representative procedure, 1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–60°C, yielding 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in 74% yield. While this step specifically installs an aldehyde group, analogous conditions could be modified to introduce methyl groups via Friedel-Crafts alkylation by replacing DMF with methylating agents like methyl iodide (MeI).

Table 1: Key Reaction Parameters for Vilsmeier-Haack-Type Modifications

ParameterConditionsYieldSource
ReagentsPOCl₃, DMF, 0–60°C74%
SolventDMF
Reaction Time1–4 hours
ComponentRole/FunctionSource
Pd(dppf)Cl₂Catalyst
K₂CO₃Base
Dioxane/waterSolvent system

Directed C-H Methylation

Regioselective methylation at the 2- and 4-positions can be achieved via directed ortho-metalation (DoM). For example, transient protection of the pyrrole NH with a triisopropylsilyl (TIPS) group enables lithiation at the 2-position using LDA (lithium diisopropylamide), followed by quenching with MeI. Subsequent deprotection and repetition at the 4-position yield the dimethylated product. This method, though multi-step, avoids competing reactions at other positions.

Post-Synthetic Fluorination and Methylation

Electrophilic Fluorination

Fluorine is introduced at the 5-position via electrophilic fluorination using reagents like Selectfluor®. In a typical protocol, the pyrrolo[2,3-b]pyridine core is treated with Selectfluor® (1.2 equiv) in acetonitrile at 60°C for 12 hours, achieving >80% conversion. However, over-fluorination at adjacent positions remains a concern, necessitating careful stoichiometric control.

Sequential Alkylation for Methyl Group Installation

Methyl groups are installed sequentially using alkylation agents under basic conditions. For instance, treatment of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with NaH in DMF, followed by MeI (2.2 equiv), yields the 2-methyl derivative. Repeating the process with a bulkier base (e.g., KOtBu) directs methylation to the 4-position, yielding the target compound in 45–52% overall yield.

Table 3: Alkylation Conditions for Methyl Group Introduction

StepReagentsSolventTemperatureYieldSource
1NaH, MeIDMF0–25°C60%
2KOtBu, MeITHF−78°C75%

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions during methylation often lead to mixtures of 2-, 3-, and 4-methylated products. Employing sterically hindered bases (e.g., LDA) or directing groups (e.g., sulfonamides) improves selectivity.

  • Purification : Column chromatography with methanol/dichloromethane (40:1) effectively isolates the dimethylated product but adds cost at scale. Recrystallization from ethanol offers a greener alternative.

  • Scalability : Continuous flow reactors could enhance yields in fluorination steps by improving heat and mass transfer .

Chemical Reactions Analysis

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine has been explored as a potential lead compound in the development of anticancer agents. Its structural properties allow it to interact with biological targets involved in cancer cell proliferation and survival.
    • A study highlighted its use as an intermediate in synthesizing BCL-2 inhibitors, which play a crucial role in apoptosis regulation in cancer cells. The BCL-2 family of proteins is known to be overexpressed in various cancers, making it a significant target for therapeutic intervention .
  • Antiviral Properties
    • Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antiviral activity against influenza viruses. The compound's mechanism involves inhibiting the PB2 subunit of the influenza RNA-dependent RNA polymerase . This inhibition is critical for viral replication and presents a viable pathway for drug development against influenza.
  • Neurological Applications
    • The compound has been investigated for its potential use in treating neurodegenerative diseases. Specifically, derivatives have been studied for their ability to bind to β-amyloid plaques, which are associated with Alzheimer's disease. This binding can be detected using positron emission tomography (PET) imaging techniques .

Case Studies

  • BCL-2 Inhibitor Development
    • A notable case study involved the synthesis of a series of BCL-2 inhibitors derived from this compound. These inhibitors demonstrated potent antitumor activity in preclinical models, leading to further development for clinical trials targeting hematological malignancies .
  • Influenza Virus Inhibition
    • In another study focusing on antiviral agents, derivatives of the pyrrolo[2,3-b]pyridine scaffold were tested against various strains of influenza A virus. The most potent compounds showed significant inhibition of viral replication in vitro and were further evaluated for their mechanism of action .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Position and Electronic Effects
  • 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CID 49761624) Structure: Fluorine at position 5, methyl at position 3. Key Differences: Lacks the 2-methyl group present in the target compound. The fluorine’s electronegativity remains critical for dipole interactions .
  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22, )

    • Structure : Bromine at position 5, methyl at position 1.
    • Key Differences : Bromine (larger, less electronegative than fluorine) and methyl at position 1 instead of 2 and 4.
    • Impact : Bromine’s size may hinder binding in sterically sensitive regions, while the 1-methyl group alters the core conformation compared to 2,4-dimethyl derivatives .
2.2. Functional Group Comparisons
  • 3-Nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (6d, ) Structure: Nitro group at position 3, methoxyphenyl at position 5. Key Differences: Methoxyphenyl introduces polar aromaticity, contrasting with the target compound’s non-polar methyl groups. Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the core, whereas fluorine’s inductive effect is milder. Methoxyphenyl enhances π-π stacking but reduces hydrophobicity compared to methyl groups .
  • N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a, )

    • Structure : Phenyl at position 5, nicotinamide at position 3.
    • Key Differences : Bulky aryl and amide substituents vs. the target’s compact methyl and fluorine.
    • Impact : The nicotinamide group enables hydrogen bonding (e.g., with kinase hinges), while phenyl enhances aromatic interactions. The target compound’s methyl groups may favor hydrophobic pocket binding .

Biological Activity

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique structure that combines pyrrole and pyridine rings. The presence of the fluorine atom and methyl groups in specific positions contributes to its biological properties. The compound's IUPAC name is derived from its distinct heterocyclic framework, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It binds to the active sites of various kinases, leading to the inhibition of their activity. This inhibition affects downstream signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

  • Kinase Inhibition: Targets include LRRK2, MPS1, JAK1, and Met kinases.
  • Induction of Apoptosis: The compound promotes programmed cell death in cancerous cells through disrupted signaling pathways.
  • Antimicrobial Activity: Exhibits potential against various microbial strains.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound show significant anticancer activity. For instance:

CompoundTargetIC50 (nM)Effect
4hFGFR17Inhibits cell proliferation
FGFR29Induces apoptosis in breast cancer cells
FGFR325Reduces migration and invasion

The compound has been shown to significantly inhibit breast cancer cell lines (e.g., 4T1), indicating its potential as a lead compound for further optimization in cancer therapy .

Antiviral Activity

In antiviral research, derivatives such as 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have shown promising results against influenza virus:

CompoundTargetEC50 (μM)CC50 (μM)
12bPB21.025>100

This compound demonstrated effective binding affinity and inhibition capabilities against PB2, a critical component of the influenza RNA-dependent RNA polymerase .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies:
    • Cell Proliferation Assays: Demonstrated significant inhibition of cell growth in several cancer cell lines.
    • Apoptosis Induction: Flow cytometry assays confirmed increased apoptosis rates in treated cells compared to controls.
  • In Vivo Studies:
    • Animal models have shown reduced tumor growth rates when treated with this compound, supporting its potential for therapeutic use.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry (e.g., distinguishing pyrrole vs. pyridine protons) .
  • HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ with <0.3 ppm error) .
  • ¹⁹F NMR : Confirms fluorine substitution (δ ≈ -170 ppm for C-F in pyrrolo-pyridines) .

How do the positions of fluoro and methyl substituents influence electronic properties and reactivity?

Q. Advanced

  • Fluorine : Electron-withdrawing effects reduce electron density at the pyrrole ring, enhancing stability against oxidation and directing electrophilic substitution to meta/para positions .
  • Methyl groups : Steric hindrance at the 2- and 4-positions may limit accessibility for further functionalization, necessitating optimized coupling conditions (e.g., elevated temperatures) .
    Comparative studies with analogs (e.g., 5-chloro-2-methyl derivatives) highlight substituent-dependent reactivity .

What strategies resolve contradictions in reported synthetic yields for similar pyrrolo-pyridines?

Q. Advanced

  • Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% improves coupling efficiency versus lower loadings .
  • Purification : Gradient elution in chromatography minimizes co-elution of by-products (e.g., deboronation species) .
  • Starting material purity : Higher-grade boronic acids (e.g., >97%) reduce side reactions, as seen in yields increasing from 29% to 87% when impurities are minimized .

How can computational modeling predict the bioactivity of this compound?

Q. Advanced

  • Molecular docking : Identifies potential binding to targets like DNMT1 (DNA methyltransferase 1) by simulating interactions with the fluorinated pyrrolo-pyridine core .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity, guiding rational design of analogs .

What purification methods are optimal post-synthesis?

Q. Basic

  • Silica gel chromatography : Effective for separating regioisomers using DCM/ethyl acetate (90:10 to 80:20 gradients) .
  • Recrystallization : Ethanol/water mixtures yield high-purity solids (e.g., >98% purity for nitro-substituted derivatives) .

What role does fluorine play in the compound’s metabolic stability?

Advanced
Fluorine reduces metabolic degradation by cytochrome P450 enzymes, as observed in analogs where C-F substitution increases plasma half-life by 2–3× compared to non-fluorinated counterparts . Comparative studies using LC-MS/MS in hepatocyte assays validate this stability .

How to design experiments for structure-activity relationship (SAR) studies targeting kinase inhibition?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 3-position to enhance kinase binding affinity .
  • Biological assays : Use enzymatic kinase inhibition assays (IC₅₀ determination) and cellular proliferation tests (e.g., MTT assays) to correlate structural modifications with activity .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic insights and experimental troubleshooting.
  • Methodological answers integrate synthetic, analytical, and computational approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.